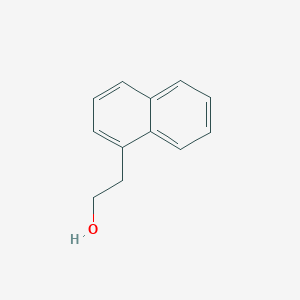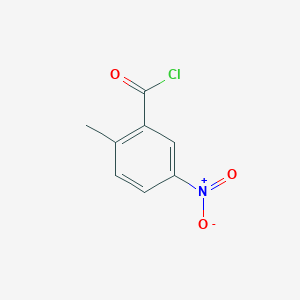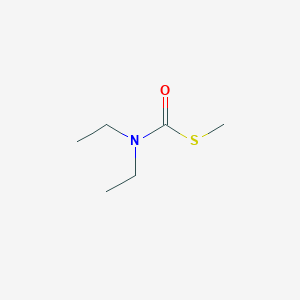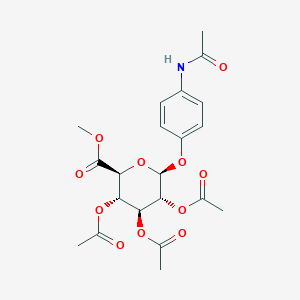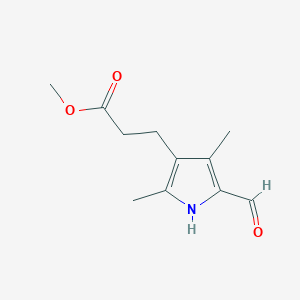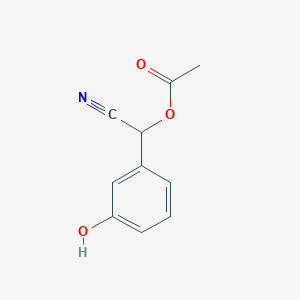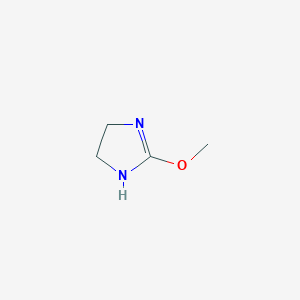
2-methoxy-4,5-dihydro-1H-imidazole
Overview
Description
2-methoxy-4,5-dihydro-1H-imidazole is an organic compound belonging to the imidazole class of heterocyclic compounds. It is a colorless solid with a melting point of 68-70°C. It is used as a reagent in organic synthesis and as an intermediate in the synthesis of heterocyclic compounds. It is also used in the preparation of pharmaceuticals, agrochemicals, and dyes.
Scientific Research Applications
It is effective in quantitative proteomics, particularly in quantifying differentially expressed proteins and facilitating de novo sequencing (Gao et al., 2012).
Derivatives of 2-methoxy-4,5-dihydro-1H-imidazole, such as 2-iodo-6-methoxy-4-(4,5-diphenyl-1H-imidazol-2-yl) phenol, exhibit promising antiproliferative activity against human non-small cell lung carcinoma-A549 cells, inhibiting their growth significantly (Dake et al., 2017).
Another derivative, 2-(4-methoxynaphthalen-1-yl)-1-(4-methoxyphenyl)-1H-phenanthro[9,10-D] imidazole, demonstrates potential as a pharmaceutical agent with enhanced pharmacokinetic characteristics and potential antimicrobial and anticancer properties (Ramanathan, 2017).
The compound 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine shows potential as an antihypertensive agent, acting as an I1 imidazoline receptor agonist (Aayisha et al., 2019).
4-Aroyl-1,3-dihydro-2H-imidazol-2-ones, a class of compounds related to this compound, show potential as cardiotonic agents for treating congestive heart failure (Schnettler et al., 1982).
Methoxy-substituted imidazole is an effective corrosion inhibitor for mild steel, exhibiting a maximum inhibitory effect of 97.5% at 100 mg/L concentration (Dohare et al., 2019).
Imidazole derivatives demonstrate promising anticancer potential by inducing apoptosis and cellular senescence in various cancer cell types (Sharma et al., 2014).
Imidazole derivatives also show antimicrobial activity against various bacteria, with specific derivatives being effective against both gram-positive and gram-negative bacteria (Thomas et al., 2018).
Safety and Hazards
Future Directions
The future directions for the study and application of 2-methoxy-4,5-dihydro-1H-imidazole and similar compounds include further exploration of their synthesis, functionalization, physicochemical characteristics, and biological roles . These compounds have potential applications in a variety of fields, including medicinal chemistry and drug discovery .
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with a broad range of targets due to their versatile chemical structure . They are key components in a variety of functional molecules used in everyday applications .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
The chemical properties of imidazole derivatives, such as their solubility, can be influenced by environmental factors, which may in turn affect their biological activity .
properties
IUPAC Name |
2-methoxy-4,5-dihydro-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O/c1-7-4-5-2-3-6-4/h2-3H2,1H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJULPBMTEMGRNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20314333 | |
| Record name | 2-methoxy-4,5-dihydro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20314333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28118-54-9 | |
| Record name | 2-methoxy-4,5-dihydro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20314333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-methoxy-4,5-dihydro-1H-imidazole interact with peptides, and what are the downstream effects on mass spectrometry analysis?
A1: this compound reacts specifically with the ε-amino group of lysine residues and the thiol group of cysteine residues in peptides. [, , , ] This derivatization leads to several beneficial effects for mass spectrometry analysis:
- Enhanced Ionization Efficiency: Derivatization increases the hydrophobicity of peptides, leading to improved ionization efficiency in electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. [, , , ]
- Simplified MS/MS Spectra: The derivatized peptides predominantly produce y-series ions during fragmentation, simplifying the interpretation of MS/MS spectra and facilitating peptide sequencing. [, , ]
- Quantitative Proteomics: The availability of a deuterated analog (this compound-d4) allows for isobaric labeling, enabling relative quantification of proteins in complex mixtures. [, ]
Q2: What are the structural characteristics of this compound?
A2:
Q3: Can you elaborate on the use of deuterated this compound in quantitative proteomics?
A3: The deuterated analog, this compound-d4, is identical in structure to the non-deuterated form but contains four deuterium atoms, resulting in a mass difference of 4 Da. This mass difference allows for the isobaric labeling of peptides from different samples. [, ] After mixing the labeled samples, they are analyzed by mass spectrometry. The relative intensities of the peptide peaks corresponding to the different isotopic labels reflect the relative abundance of the peptides in the original samples. This approach, termed isobaric peptide termini labeling (IPTL), provides a powerful tool for quantitative proteomic studies. []
Q4: Are there specific advantages of using this compound for on-column derivatization compared to other methods?
A4: Yes, on-column derivatization with this compound offers several advantages: []
Q5: Have any studies investigated the impact of structural modifications to this compound on its derivatization efficiency or mass spectrometry signal enhancement?
A5: Yes, researchers have explored the structure-activity relationship of this compound derivatives for MALDI signal enhancement. [] They synthesized various derivatives with different substituents and found that the position and nature of the substituent significantly affected the signal enhancement. For example, a specific derivative (compound 3 in the study) exhibited a 20-fold signal enhancement compared to unmodified peptides and 9-fold compared to a simpler derivative. [] This highlights the potential for optimizing the compound's structure to further improve its performance in mass spectrometry applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




